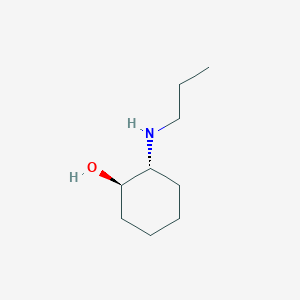
(1R,2R)-2-(Propylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. Propylhexedrine is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Propylamino)cyclohexanol typically involves the reduction of a precursor compound, such as cyclohexanone, followed by amination. One common method includes the following steps:
Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexanol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The resulting cyclohexanol is then reacted with propylamine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R)-2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More reduced amines.
Substitution Products: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Propylamino)cyclohexanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool for understanding stimulant mechanisms.
Medicine: Investigated for its potential therapeutic uses, including its role as a nasal decongestant and its stimulant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Propylamino)cyclohexanol involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and energy. The compound targets monoamine transporters and inhibits their reuptake, resulting in increased levels of these neurotransmitters in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-(Propylamino)cyclohexanol is structurally similar to other psychoactive compounds such as amphetamine and methamphetamine. it is unique in its specific chemical structure and its primary use as a nasal decongestant. Similar compounds include:
Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Methamphetamine: A powerful stimulant with high potential for abuse, used medically for attention deficit hyperactivity disorder and obesity.
Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.
Each of these compounds has distinct pharmacological profiles and uses, with this compound being notable for its specific applications and effects.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(propylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCHYQGUFUDW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCCC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574174 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-74-5 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


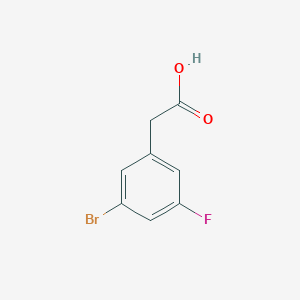
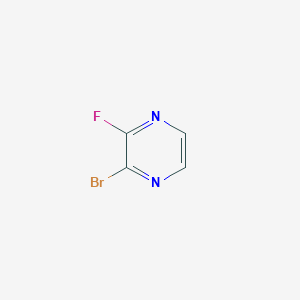
![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
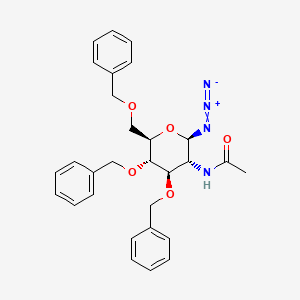

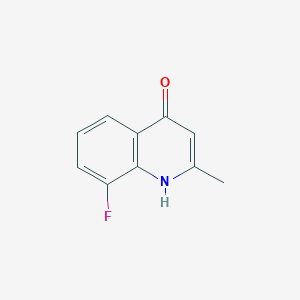
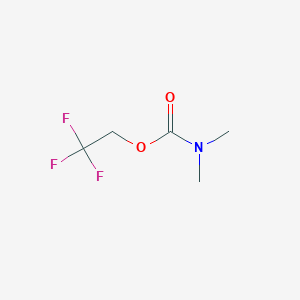
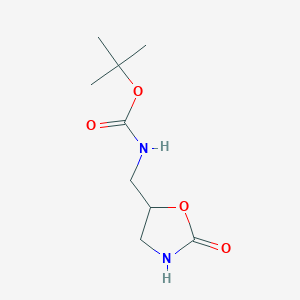
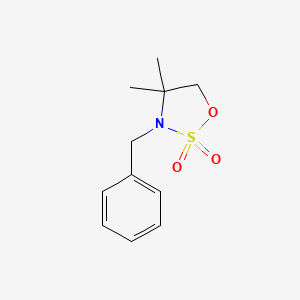
![(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

